2,5-Dimethoxy-4-methylthiophenethylamine 2,5-Dimethoxy-4-methylthiophenethylamine
Brand Name: Vulcanchem
CAS No.: 61638-09-3
VCID: VC1894340
InChI: InChI=1S/C11H17NO2S/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3
SMILES: COC1=CC(=C(C=C1CCN)OC)SC
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol

2,5-Dimethoxy-4-methylthiophenethylamine

CAS No.: 61638-09-3

Cat. No.: VC1894340

Molecular Formula: C11H17NO2S

Molecular Weight: 227.33 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxy-4-methylthiophenethylamine - 61638-09-3

Specification

CAS No. 61638-09-3
Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
IUPAC Name 2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine
Standard InChI InChI=1S/C11H17NO2S/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3
Standard InChI Key UPZMYCMLLQTYEM-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1CCN)OC)SC
Canonical SMILES COC1=CC(=C(C=C1CCN)OC)SC

Introduction

Chemical Identity and Properties

2,5-Dimethoxy-4-methylthiophenethylamine is a phenethylamine derivative characterized by methoxy groups at positions 2 and 5 of the benzene ring and a methylthio group at position 4. This structural arrangement contributes to its unique pharmacological properties and distinguishes it from other related compounds.

Basic Chemical Information

The compound's chemical identity can be summarized in the following table:

ParameterValue
IUPAC Name2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine
Common Names2C-T, 2C-T-1, 2,5-Dimethoxy-4-methylthiophenethylamine
CAS Registry Number61638-09-3
Molecular FormulaC₁₁H₁₇NO₂S
Molecular Weight227.32 g/mol

Sources:

Physical Properties

The physical characteristics of 2,5-Dimethoxy-4-methylthiophenethylamine have been documented through various analyses:

PropertyValue
Physical StateCrystalline solid
ColorWhite to off-white
Density1.12 g/cm³
Melting Point122-124 °C
Boiling Point348.5±42.0 °C (Predicted)
pKa9.50±0.10 (Predicted)

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Structural Identifiers

For research and analytical purposes, the following structural identifiers are used:

IdentifierValue
SMILESCOC1=CC(=C(C=C1CCN)OC)SC
InChIInChI=1S/C11H17NO2S/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3
InChIKeyUPZMYCMLLQTYEM-UHFFFAOYSA-N

Source:

Pharmacological Profile

The pharmacological activity of 2,5-Dimethoxy-4-methylthiophenethylamine is primarily centered on its interactions with various serotonin receptors, which explains its psychedelic effects.

Receptor Binding Profile

Research has demonstrated that 2C-T compounds, including 2,5-Dimethoxy-4-methylthiophenethylamine, exhibit significant affinity for multiple receptor types:

ReceptorAffinity/Activity
5-HT₂ₐHigh affinity (1-54 nM)
5-HT₂ᶜHigh affinity (40-350 nM)
5-HT₁ₐModerate binding
5-HT₂ᵦPartial agonist (44-370 nM)
Rat TAAR1High affinity (5-68 nM)
Mouse TAAR1Moderate interaction
Human TAAR1Minimal interaction
Monoamine TransportersLow affinity (Ki > 4,000 nM)

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Mechanism of Action

The primary mechanism of action for 2,5-Dimethoxy-4-methylthiophenethylamine, like other hallucinogenic phenethylamines, is believed to involve serotonin 5-HT₂ₐ receptor activation in the brain . This compound acts as a partial agonist at both 5-HT₂ₐ and 5-HT₂ᵦ receptors, with varying potencies .

The pharmacological profile suggests that:

This receptor binding profile is consistent with the compound's classification as a serotonergic psychedelic .

Pharmacokinetics and Metabolism

While specific data on the metabolism of 2,5-Dimethoxy-4-methylthiophenethylamine is limited, insights can be gained from studies of structurally related compounds in the 2C-T series.

Metabolic Pathways

Research on related compounds suggests that 2,5-Dimethoxy-4-methylthiophenethylamine likely undergoes several metabolic transformations, including:

  • Sulfoxidation: Oxidation of the sulfur atom in the methylthio group

  • Sulfone formation: Further oxidation of the sulfoxide

  • N-acetylation: Addition of an acetyl group to the amine

  • Potential hydroxylation: Addition of hydroxyl groups to various positions

A study of the related compound 2C-T-7 (2,5-dimethoxy-4-propylthiophenethylamine) identified several metabolites formed through these pathways, including sulfoxides, sulfones, and N-acetylated derivatives .

Physiological and Psychological Effects

2,5-Dimethoxy-4-methylthiophenethylamine produces notable psychedelic effects that have been documented through clinical observations and user reports.

Dosage and Duration

The effective dose range and duration of effects for 2,5-Dimethoxy-4-methylthiophenethylamine have been documented as follows:

ParameterValue
Common Dose Range60-100 mg
Route of AdministrationPrimarily oral
Onset of Action1-2 hours (estimated)
Duration of Effects3-5 hours

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Reported Effects

The effects of 2,5-Dimethoxy-4-methylthiophenethylamine are primarily psychedelic in nature, with reports indicating both MDMA-like and traditional psychedelic properties . These effects may include:

  • Alterations in visual perception

  • Enhanced sensory experiences

  • Changes in thought patterns and cognition

  • Emotional effects ranging from euphoria to introspection

  • Possible entactogenic (empathy-enhancing) effects

It is important to note that, like other psychedelic compounds, the specific effects can vary significantly based on individual factors, set and setting, and dosage.

Structural Relationships to Other Compounds

2,5-Dimethoxy-4-methylthiophenethylamine belongs to a larger family of related compounds with varying substitutions and pharmacological profiles.

Relationship to Other 2C Compounds

The compound is part of the 2C family of phenethylamines, characterized by:

  • A phenethylamine backbone (two carbon atoms between the amino group and phenyl ring)

  • 2,5-dimethoxy substitution pattern on the phenyl ring

  • Various substituents at the 4-position (in this case, a methylthio group)

Related 2C compounds include:

Compound4-Position SubstituentNotable Differences
2C-BBromoBetter documented, different receptor profile
2C-IIodoHigher molecular weight, different pharmacology
2C-T-2EthylthioLonger alkyl chain on thio group
2C-T-7PropylthioEven longer alkyl chain, different duration

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Research Implications and Future Directions

Research on 2,5-Dimethoxy-4-methylthiophenethylamine contributes to the broader understanding of structure-activity relationships in phenethylamine psychedelics and the neurochemical basis of psychedelic effects.

Pharmacological Significance

The high affinity of this compound for specific serotonin receptors, particularly 5-HT₂ₐ and 5-HT₂ᶜ, makes it valuable for studying the role of these receptors in perception, cognition, and mood . The compound's partial agonist activity at these receptors provides insights into the functional properties required for psychedelic effects.

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